molecular formula C14H19FN2O2 B1294086 4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-28-9

4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No. B1294086
CAS RN: 886364-28-9
M. Wt: 266.31 g/mol
InChI Key: LIRWIFCVEHXSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is a chemical compound with the molecular formula C14H19FN2O2 and a molecular weight of 266.31 . It is intended for research use only .


Molecular Structure Analysis

The molecular structure of “4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is represented by the formula C14H19FN2O2 . The structure includes a benzodiazepine ring, which is a fused benzene and diazepine ring .


Physical And Chemical Properties Analysis

The molecular weight of “4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is 266.31, and its molecular formula is C14H19FN2O2 . Other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Proteomics Research

This compound is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound could be used to study protein interactions, modifications, and localization.

Anti-Cancer Agents

There is a study that designed and synthesized a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives, which showed high anti-tumor activity . Although it’s not the exact compound , it’s structurally similar, indicating that your compound might also have potential anti-cancer applications.

Antifungal Activity

A series of novel 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonate derivatives were designed and synthesized, and some of them exhibited good activity against Pyricularia oryzae . Again, this is not the exact compound, but it’s structurally similar, suggesting potential antifungal applications for your compound.

properties

IUPAC Name

tert-butyl 8-fluoro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-7-6-16-12-8-11(15)5-4-10(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRWIFCVEHXSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649619
Record name tert-Butyl 8-fluoro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

CAS RN

886364-28-9
Record name 1,1-Dimethylethyl 8-fluoro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886364-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 8-fluoro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Fluoro-1,2,3,5-tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.